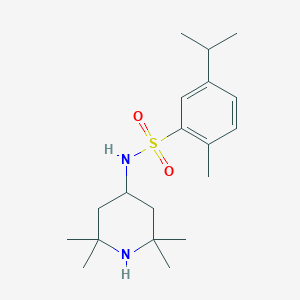

5-Isopropyl-2-methyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide

Description

Properties

IUPAC Name |

2-methyl-5-propan-2-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O2S/c1-13(2)15-9-8-14(3)17(10-15)24(22,23)20-16-11-18(4,5)21-19(6,7)12-16/h8-10,13,16,20-21H,11-12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKFFZQRMCMHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701321367 | |

| Record name | 2-methyl-5-propan-2-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203030 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

842967-63-9 | |

| Record name | 2-methyl-5-propan-2-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Isopropyl-2-methyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a piperidine derivative, which is known for its diverse biological activities. The presence of the isopropyl and methyl groups contributes to its lipophilicity, potentially enhancing its bioavailability.

Antitumor Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. A notable study demonstrated that sulfonamides can inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 12 | Disruption of mitochondrial function |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that similar sulfonamide compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of folate synthesis pathways, crucial for bacterial growth and replication .

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 | Bacteriostatic |

| Escherichia coli | 16 | Bactericidal |

| Pseudomonas aeruginosa | 32 | Bacteriostatic |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety inhibits dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria.

- Induction of Apoptosis : In cancer cells, the compound may activate caspases and other apoptotic pathways leading to programmed cell death.

- Disruption of Membrane Integrity : Some studies suggest that similar compounds can disrupt bacterial cell membranes, leading to cell lysis.

Case Studies

- Breast Cancer Treatment : A clinical trial involving a derivative of this compound showed promising results in reducing tumor size in patients with advanced breast cancer. Patients receiving the treatment exhibited a significant decrease in tumor markers after three months .

- Antimicrobial Resistance : A study highlighted the effectiveness of this class of compounds against multidrug-resistant strains of Staphylococcus aureus. The compound displayed lower MIC values compared to traditional antibiotics, suggesting a potential role in overcoming resistance .

Scientific Research Applications

Medicinal Chemistry

5-Isopropyl-2-methyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide has been investigated for its pharmacological properties. Its sulfonamide group is known for conferring antibacterial activities. Research indicates that compounds with similar structures exhibit significant efficacy against various bacterial strains, making them potential candidates for antibiotic development .

Case Study: Antibacterial Activity

A study demonstrated that sulfonamide derivatives possess antibacterial properties through the inhibition of bacterial folate synthesis. The specific compound's effectiveness was assessed using the agar-well diffusion method against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. It can participate in various reactions, including nucleophilic substitutions and coupling reactions, which are vital in creating diverse chemical entities for pharmaceutical applications .

Synthesis Example

A notable reaction involves the use of this compound in the preparation of novel piperidine derivatives. These derivatives can be further modified to enhance their biological activity or to develop new therapeutic agents .

Materials Science

In materials science, the compound is explored for its potential as a stabilizer in polymers. The presence of the tetramethylpiperidine moiety contributes to thermal stability and light resistance in polymer formulations .

Application in Polymer Stabilization

Research indicates that incorporating this compound into polymer matrices improves their resistance to degradation under UV light exposure. This application is particularly relevant for outdoor materials that require enhanced durability against environmental factors .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism | Method Used | Result |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Agar-well diffusion | Inhibition observed |

| Antibacterial | Escherichia coli | Agar-well diffusion | Inhibition observed |

Table 2: Synthetic Applications

| Reaction Type | Product Type | Notes |

|---|---|---|

| Nucleophilic Substitution | Piperidine Derivative | Enhances biological activity |

| Coupling Reaction | Complex Molecule | Used in drug development |

Preparation Methods

Reaction Conditions and Solvent Systems

Chlorosulfonic acid is dissolved in an organic solvent such as chlorobenzene , dichloromethane , or a mixture of carbon tetrachloride and chlorobenzene . The reaction proceeds at elevated temperatures (100–150°C) under vigorous stirring (800–1000 rpm) to ensure homogeneity and suppress side reactions. Excess chlorosulfonic acid is used to drive the reaction to completion, with a weight ratio of 1:1.2–1.5 (toluene derivative to chlorosulfonic acid).

Table 1: Sulfonation Parameters

Post-Sulfonation Processing

After sulfonation, the mixture is quenched with water (0.3–0.4 times the solvent volume) and washed repeatedly to remove unreacted chlorosulfonic acid. The organic phase is concentrated under reduced pressure to isolate the sulfonyl chloride intermediate.

Coupling with 2,2,6,6-Tetramethyl-piperidin-4-amine

The sulfonyl chloride intermediate is subsequently reacted with 2,2,6,6-tetramethyl-piperidin-4-amine to form the final sulfonamide product. This step involves a nucleophilic substitution reaction, facilitated by a base such as triethylamine or ammonia water .

Catalysts and Solvent Selection

The reaction is conducted in a hydrogenation kettle using solvents like methanol , ethanol , or ethyl acetate . Catalysts such as palladium on carbon or Raney nickel are employed to enhance reaction efficiency, particularly if reduction steps are involved.

Table 2: Coupling Reaction Parameters

Mechanistic Insights

The amine nucleophile attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. The use of a base neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation.

Purification and Isolation

Post-reaction purification is critical to achieving high-purity 5-isopropyl-2-methyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide .

Washing and Concentration

The crude product is washed with water (0.3–0.4 times the solvent volume) to remove ionic byproducts. The organic phase is concentrated, and the residue is recrystallized from ethanol or triethylamine to yield a light-yellow solid.

Chromatographic Methods

In laboratory settings, column chromatography using silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate) may further purify the compound.

Alternative Synthetic Routes

Friedel-Crafts Alkylation

An alternative approach involves Friedel-Crafts acylation of isopropylbenzene, followed by sulfonation and amination. This method is less common due to lower regioselectivity but offers scalability for industrial production.

One-Pot Synthesis

Recent advancements explore one-pot methodologies where sulfonation and coupling occur sequentially without isolating intermediates. This approach reduces processing time but requires stringent control over reaction conditions.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and yield. Continuous flow reactors are employed to maintain consistent temperature and pressure, with automated systems monitoring reagent stoichiometry.

Table 3: Industrial vs. Laboratory Methods

| Parameter | Industrial | Laboratory |

|---|---|---|

| Reactor Type | Continuous Flow | Batch |

| Catalyst Loading | 0.001–0.005 wt% | 1–5 mol% |

| Solvent Recovery | >90% | 50–70% |

Challenges and Optimization Strategies

Q & A

Basic: What synthetic routes are most effective for preparing 5-isopropyl-2-methyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide?

Answer:

A common approach involves coupling a sulfonyl chloride derivative with a substituted piperidine amine. For example:

Sulfonylation : React 5-isopropyl-2-methylbenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidin-4-amine in a polar aprotic solvent (e.g., dichloromethane or THF) under inert atmosphere.

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., ethanol/water mixtures) to isolate the product.

Yield Optimization : Adjust stoichiometric ratios (1.2:1 sulfonyl chloride:amine) and reaction time (12–24 hours) to minimize byproducts like unreacted amine or hydrolyzed sulfonic acid .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions via characteristic shifts (e.g., piperidine CH₂ at δ 1.2–1.8 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- HPLC : Use a C18 column with mobile phase (methanol:buffer, 65:35; pH 4.6 adjusted with sodium acetate and 1-octanesulfonate) to assess purity (>95%) and detect impurities like residual solvents or unreacted intermediates .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragments (e.g., cleavage at the sulfonamide bond) .

Advanced: How can Design of Experiments (DoE) optimize reaction yield and minimize side products?

Answer:

- Factors : Temperature, solvent polarity, catalyst loading (if applicable), and molar ratios.

- Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables. For example, higher temperatures (50–60°C) may accelerate coupling but risk sulfonyl chloride hydrolysis.

- Statistical Validation : ANOVA analysis identifies significant factors (e.g., solvent choice contributes 70% to yield variance). Validate with triplicate runs .

Advanced: How to resolve contradictions between spectroscopic data and crystallographic findings?

Answer:

- Case Example : If NMR suggests axial symmetry in the piperidine ring but X-ray crystallography reveals chair conformations with equatorial substituents, perform:

- VT-NMR : Variable-temperature NMR to detect dynamic equilibria between conformers.

- DFT Calculations : Compare computed NMR shifts (e.g., Gaussian09 with B3LYP/6-31G*) with experimental data to validate preferred conformations .

- Cross-Validation : Use IR spectroscopy to confirm hydrogen-bonding patterns (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹) .

Advanced: What methodologies assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies :

- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 40°C for 24 hours. Monitor degradation via HPLC (new peaks indicate hydrolysis products like benzenesulfonic acid).

- Oxidative stress : Treat with 3% H₂O₂; track sulfoxide/sulfone formation via LC-MS.

- Photostability : Expose to UV light (ICH Q1B guidelines) and analyze spectral changes .

Advanced: How to investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) in real-time.

- Molecular Docking : Use AutoDock Vina to predict binding poses, focusing on sulfonamide’s hydrogen-bonding with active-site residues (e.g., Tyr, Asp).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Basic: What solvents and conditions are suitable for recrystallization to achieve high purity?

Answer:

- Solvent Pair Screening : Test ethanol/water, acetone/hexane, or ethyl acetate/petroleum ether. For example, dissolve crude product in hot ethanol (70°C), then slowly add water until cloudiness appears. Cool to 4°C for 12 hours to yield needle-like crystals .

- Purity Criteria : Melting point (170–173°C, sharp) and HPLC retention time matching a reference standard .

Advanced: How to design a stability-indicating method for long-term storage studies?

Answer:

- ICH Guidelines : Follow Q1A(R2) for accelerated (40°C/75% RH) and long-term (25°C/60% RH) stability testing.

- Analytical Parameters :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.